N-[3-tert-butyl-1-(pyridin-2-yl)-1H-pyrazol-5-yl]-1-chloroisoquinoline-3-carboxamide
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Overview
Description
N-[3-tert-butyl-1-(pyridin-2-yl)-1H-pyrazol-5-yl]-1-chloroisoquinoline-3-carboxamide is a complex organic compound that features a pyrazole ring, a pyridine ring, and an isoquinoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-tert-butyl-1-(pyridin-2-yl)-1H-pyrazol-5-yl]-1-chloroisoquinoline-3-carboxamide typically involves a multi-step process. One common method includes the condensation reaction between 3-tert-butyl-1-methyl-1H-pyrazol-5-amine and 2-pyridinecarboxaldehyde in methanol using magnesium sulfate as a drying agent . This reaction yields the intermediate N-pyrazolyl imine, which can then be further reacted with appropriate reagents to form the final compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity, as well as the use of automated reactors and continuous flow systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[3-tert-butyl-1-(pyridin-2-yl)-1H-pyrazol-5-yl]-1-chloroisoquinoline-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chloro and pyrazole moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides of the pyrazole or isoquinoline rings, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
N-[3-tert-butyl-1-(pyridin-2-yl)-1H-pyrazol-5-yl]-1-chloroisoquinoline-3-carboxamide has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of N-[3-tert-butyl-1-(pyridin-2-yl)-1H-pyrazol-5-yl]-1-chloroisoquinoline-3-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may act by inhibiting key enzymes or receptors involved in disease processes, thereby exerting its therapeutic effects . The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazole and isoquinoline derivatives, such as:
- N-(3-tert-butyl-1-methyl-1H-pyrazol-5-yl)-1-(pyridin-2-yl)methanimine
- Substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives
Uniqueness
N-[3-tert-butyl-1-(pyridin-2-yl)-1H-pyrazol-5-yl]-1-chloroisoquinoline-3-carboxamide is unique due to its specific combination of functional groups and structural features
Properties
IUPAC Name |
N-(5-tert-butyl-2-pyridin-2-ylpyrazol-3-yl)-1-chloroisoquinoline-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClN5O/c1-22(2,3)17-13-19(28(27-17)18-10-6-7-11-24-18)26-21(29)16-12-14-8-4-5-9-15(14)20(23)25-16/h4-13H,1-3H3,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VENOHXGGYPAGST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN(C(=C1)NC(=O)C2=CC3=CC=CC=C3C(=N2)Cl)C4=CC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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